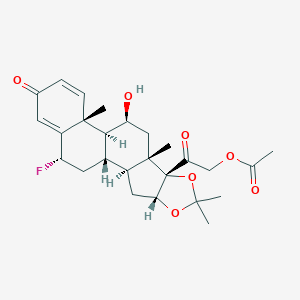

Isopropyl mandelate

Descripción general

Descripción

Isopropyl mandelate (IPM) is a synthetic compound that has found a wide range of applications in various fields, such as biochemistry, medicine, and drug discovery. IPM is a versatile compound that can be used as a reagent, catalyst, and solvent in various chemical and biochemical processes. IPM has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Production of (±)-Ethyl Mandelate

- Scientific Field: Biochemical Engineering .

- Application Summary: Derivatives of (±)-ethyl mandelate are important intermediates in the synthesis of numerous pharmaceuticals . Therefore, efficient routes for the production of these derivatives are highly desirable .

- Methods of Application: The short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophi-lum DSM 1728 were co-immobilized on silica gel . The properties and the catalytic abilities of this dual-enzyme system were evaluated .

- Results: A final yield of 1.17 mM (±)-ethyl mandelate was obtained from the catalytic conversion of ethyl benzoylformate, with a conversion rate of ethyl benzoylformate to (S)-(+)-mandelate of 71.86% and in an enantiomeric excess of > 99% after 1.5 h .

Synthesis of (S)-Clopidogrel

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Optically pure methyl ®-o-chloromandelate and ®-acetyl-o-mandelic acid are key intermediates for the synthesis of (S)-clopidogrel , an anti-thrombotic agent for atherosclerotic patients .

- Methods of Application: The catalytic performance of mandelate racemase (MR) toward (S)-o-chloromandelic acid ( (S)-2-CMA) was improved by directed evolution . A high-throughput screening (HTS) method was developed for MR libraries .

- Results: A triple mutant V22I/V29I/Y54F (MRDE1) with 3.5-fold greater relative activity as compared to the native MR was obtained . Kinetic analysis indicated that the enhanced catalytic efficiency mainly arose from the elevated kcat .

Vasodilator Synthesis

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Derivatives of (±)-mandelic acid are important intermediates in the synthesis of numerous pharmaceuticals, including cyclandelate , a vasodilator .

- Methods of Application: The short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 were co-immobilized on silica gel . This dual-system offers an efficient route for the biosynthesis of (±)-ethyl mandelate .

- Results: This system offers an efficient route for the biosynthesis of (±)-ethyl mandelate .

Central Nervous Stimulant Synthesis

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Derivatives of (±)-mandelic acid are important intermediates in the synthesis of numerous pharmaceuticals, including pemoline , a central nervous stimulant .

- Methods of Application: The short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 were co-immobilized on silica gel . This dual-system offers an efficient route for the biosynthesis of (±)-ethyl mandelate .

- Results: This system offers an efficient route for the biosynthesis of (±)-ethyl mandelate .

Ophthalmic Medication Synthesis

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Derivatives of (±)-mandelic acid are important intermediates in the synthesis of numerous pharmaceuticals, including hydrobenzole , an ophthalmic medication .

- Methods of Application: The short-chain dehydrogenase/reductase (SDR) from Thermus thermophilus HB8 and the NAD(P)-dependent glucose dehydrogenase (GDH) from Thermoplasma acidophilum DSM 1728 were co-immobilized on silica gel . This dual-system offers an efficient route for the biosynthesis of (±)-ethyl mandelate .

- Results: This system offers an efficient route for the biosynthesis of (±)-ethyl mandelate .

Non-Linear Optical Applications

- Scientific Field: Optical Physics .

- Application Summary: Organic salts of mandelic acid (MA) are being explored as new materials for optical and non-linear-optical (NLO) applications .

- Methods of Application: Four novel organic salts, i.e. pyridinium-4-aldoxime mandelate, 1-aminoisoquinolinium mandelate mandelic acid, 2-amino-8-hydroxyquinolinium mandelate, and phenylalaninamide were synthesized .

- Results: The application of these organic salts in optical and NLO applications is currently under investigation .

Propiedades

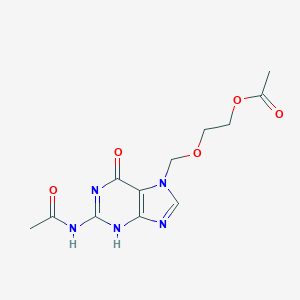

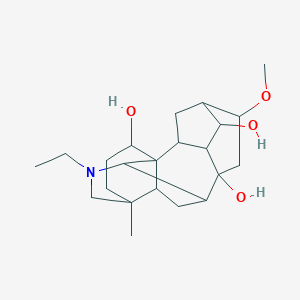

IUPAC Name |

propan-2-yl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJJMBMUZTUIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285542 | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl mandelate | |

CAS RN |

4118-51-8 | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)